1-[(4-Chlorobenzyl)amino]-2-propanol
Description
1-[(4-Chlorobenzyl)amino]-2-propanol is a secondary amine derivative featuring a 4-chlorobenzyl group attached to the amino moiety and a 2-propanol backbone. Its molecular formula is C₁₀H₁₃ClNO, with a molecular weight of 198.45 g/mol. Synthesis typically involves nucleophilic substitution between epichlorohydrin derivatives and 4-chlorobenzylamine, followed by purification via crystallization as hydrochloride salts.
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C10H14ClNO/c1-8(13)6-12-7-9-2-4-10(11)5-3-9/h2-5,8,12-13H,6-7H2,1H3 |
InChI Key |
QVSYPVHTTIDEPQ-UHFFFAOYSA-N |
SMILES |
CC(CNCC1=CC=C(C=C1)Cl)O |
Canonical SMILES |
CC(CNCC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The 4-chlorobenzyl group imparts moderate lipophilicity (logP ~2.0), balancing membrane permeability and aqueous solubility.
- Propranolol’s 1-naphthyloxy group enhances receptor binding affinity (beta-adrenergic receptors), while the hydroxyphenyl analogue () exhibits higher polarity due to the hydroxyl group .
Pharmacological Activity
- Propranolol Hydrochloride: Well-characterized as a non-selective beta-blocker, inhibiting adrenergic receptors to reduce heart rate and blood pressure .
- This compound: No direct activity data are available, but the chlorobenzyl moiety may confer selectivity for distinct receptor subtypes (e.g., serotonin or dopamine receptors) compared to propranolol’s naphthyloxy group.
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